molecular formula C8H8ClNO3 B6254090 1-chloro-4-(methoxymethyl)-2-nitrobenzene CAS No. 118172-76-2

1-chloro-4-(methoxymethyl)-2-nitrobenzene

Cat. No.: B6254090
CAS No.: 118172-76-2
M. Wt: 201.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(methoxymethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxymethyl group, and a nitro group attached to the benzene ring

Preparation Methods

The synthesis of 1-chloro-4-(methoxymethyl)-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-chloro-4-(methoxymethyl)benzene, which can be synthesized through the reaction of 1-chloro-4-methylbenzene with methanol in the presence of a catalyst. The nitration process usually employs a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group into the benzene ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Chloro-4-(methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds with higher oxidation states.

    Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(methoxymethyl)-2-nitrobenzene has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying various chemical reactions and mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-chloro-4-(methoxymethyl)-2-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups like the nitro group influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxymethyl group can act as a protecting group, stabilizing reactive intermediates during synthesis.

Comparison with Similar Compounds

1-Chloro-4-(methoxymethyl)-2-nitrobenzene can be compared with other similar compounds, such as:

    1-Chloro-4-nitrobenzene: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.

    1-Methoxy-4-nitrobenzene:

    1-Chloro-2-nitrobenzene: The position of the nitro group relative to the chlorine atom influences its chemical behavior.

The presence of both the methoxymethyl and nitro groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various chemical processes.

Properties

CAS No.

118172-76-2

Molecular Formula

C8H8ClNO3

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.